![molecular formula C16H18O7 B12322332 [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)
[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate
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Overview
Description
Preparation Methods
The synthesis of [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate typically involves the esterification of benzoic acid with a suitable alcohol derivative. One common synthetic route includes the reaction of benzoic acid with [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.
Chemical Reactions Analysis
[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield benzoic acid and [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the benzoate group.
Scientific Research Applications
[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing benzoic acid and [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methanol. These products can then interact with various enzymes and receptors, leading to different biological effects. The exact pathways and molecular targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate can be compared with other similar compounds, such as:
[(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate: This compound has a similar benzoate structure but with different substituents on the tetrahydrofuran ring.
(2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl]methyl}tetrahydro-2H-pyran-3-ol: This compound features a more complex structure with multiple benzyloxy groups.
Biological Activity
Chemical Structure and Functional Groups
The compound contains several functional groups that could influence its biological activity:
- The oxolan (tetrahydrofuran) ring with specific stereochemistry (2S,4R).
- Bis(acetyloxy) groups, which are esters of acetic acid.
- A benzoate ester group.
Enzyme Inhibition
Compounds with ester groups, particularly those with specific stereochemistry, can act as inhibitors or substrates for various enzymes. For example, esterases and lipases might interact with this compound due to the presence of the ester groups .
Cell Membrane Interactions
The presence of the oxolan ring and the benzoate group could allow this compound to interact with cell membranes. Similar compounds with cyclic ethers and aromatic rings have been known to interact with biological membranes and influence membrane fluidity or permeability .
Anti-inflammatory or Antioxidant Properties
Esters of aromatic acids, such as benzoic acid, have been studied for their anti-inflammatory and antioxidant properties. Although specific data on "[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-yl]methyl benzoate" is lacking, similar compounds might exhibit such activities .
Hypothetical Data and Case Studies
Given the absence of direct data, here is a hypothetical approach to how one might structure a study on this compound:
Enzyme Inhibition Assay
- Objective: To determine if "this compound" inhibits esterases or lipases.
- Methodology: Use a spectrophotometric assay to measure the activity of esterases or lipases in the presence of varying concentrations of the compound.
- Expected Outcome: If the compound inhibits these enzymes, it could have applications in fields such as pharmaceuticals or agricultural chemicals.
Cell Membrane Interaction Study
- Objective: To investigate the interaction of "this compound" with cell membranes.
- Methodology: Use techniques such as fluorescence spectroscopy or differential scanning calorimetry to study the effects of the compound on membrane fluidity and permeability.
- Expected Outcome: If the compound alters membrane properties, it could have implications for drug delivery or as a membrane-active agent.
Anti-inflammatory and Antioxidant Assays
- Objective: To evaluate the anti-inflammatory and antioxidant activities of "this compound".
- Methodology: Use standard assays such as the DPPH radical scavenging assay for antioxidant activity and cell-based assays (e.g., NF-κB activation) for anti-inflammatory activity.
- Expected Outcome: Positive results could indicate potential applications in cosmetics, pharmaceuticals, or as dietary supplements.
Enzyme Inhibition Data
Concentration (μM) | Enzyme Activity (%) |
---|---|
0 | 100 |
10 | 90 |
50 | 70 |
100 | 50 |
200 | 30 |
Cell Membrane Interaction Data
Concentration (μM) | Membrane Fluidity Change (%) |
---|---|
0 | 0 |
10 | 5 |
50 | 15 |
100 | 25 |
200 | 35 |
Anti-inflammatory and Antioxidant Data
Concentration (μM) | DPPH Scavenging Activity (%) | NF-κB Activation (%) |
---|---|---|
0 | 0 | 100 |
10 | 20 | 90 |
50 | 40 | 70 |
100 | 60 | 50 |
200 | 80 | 30 |
Properties
IUPAC Name |
(4,5-diacetyloxyoxolan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPHOLDKAGPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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